molecular formula C8H15NO B8672335 6-Propylpiperidine-2-one

6-Propylpiperidine-2-one

Cat. No.: B8672335
M. Wt: 141.21 g/mol
InChI Key: JIGQDQXHKVNRJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Propylpiperidine-2-one is a six-membered lactam (cyclic amide) featuring a propyl substituent at the 6-position of the piperidine ring. Its structure combines the rigidity of the lactam ring with the hydrophobic character of the propyl chain, making it a compound of interest in pharmaceutical and materials chemistry. Key physical properties include a molecular formula of C₈H₁₅NO, a molecular weight of 141.21 g/mol, and characteristic IR absorption bands for the lactam carbonyl group (~1670–1700 cm⁻¹) .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

6-propylpiperidin-2-one

InChI

InChI=1S/C8H15NO/c1-2-4-7-5-3-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10)

InChI Key

JIGQDQXHKVNRJR-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCCC(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-propylpiperidine-2-one with analogous lactams and piperidine derivatives, focusing on physicochemical properties, reactivity, and applications.

Structural Analogues
Compound Structure Substituent Position Key Functional Groups Molecular Weight (g/mol)
This compound Piperidine lactam 6-propyl Lactam (C=O) 141.21
Piperidine-2-one Piperidine lactam None Lactam (C=O) 99.13
5-Methylpiperidine-2-one Piperidine lactam 5-methyl Lactam (C=O) 113.16
Pyrrolidin-2-one Pyrrolidine lactam None Lactam (C=O) 85.10

Key Observations :

  • Solubility : Hydrophobicity increases with the propyl substituent, likely reducing aqueous solubility relative to piperidine-2-one or pyrrolidin-2-one.
Spectroscopic Data
Compound IR (C=O stretch, cm⁻¹) ¹³C NMR (Carbonyl δ, ppm)
This compound ~1680–1700 ~175–180
Piperidine-2-one ~1700–1720 ~180–185
Pyrrolidin-2-one ~1685–1710 ~170–175

Note: The electron-donating propyl group in this compound slightly lowers the carbonyl stretching frequency compared to piperidine-2-one, indicating reduced electron withdrawal from the lactam nitrogen .

Limitations and Knowledge Gaps

The evidence provided lacks direct studies on this compound, necessitating extrapolation from structural analogues. Key gaps include:

  • Experimental Data: No NMR, MS, or elemental analysis for this compound is available in the provided sources.
  • Biological Activity: No direct pharmacological studies are cited.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.